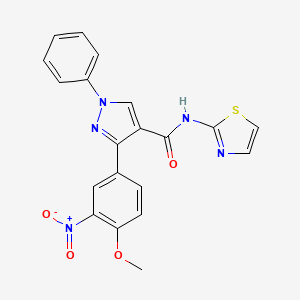

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

CAS No.: 882226-05-3

Cat. No.: VC4352962

Molecular Formula: C20H15N5O4S

Molecular Weight: 421.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882226-05-3 |

|---|---|

| Molecular Formula | C20H15N5O4S |

| Molecular Weight | 421.43 |

| IUPAC Name | 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C20H15N5O4S/c1-29-17-8-7-13(11-16(17)25(27)28)18-15(19(26)22-20-21-9-10-30-20)12-24(23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,26) |

| Standard InChI Key | KDFUJEKXQWQFLQ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at positions 1, 3, and 4, coupled with a thiazole-carboxamide group. Key structural elements include:

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for stabilizing molecular interactions via hydrogen bonding and π-π stacking .

-

4-Methoxy-3-nitrophenyl group: Introduces electron-withdrawing (-NO₂) and electron-donating (-OCH₃) substituents, modulating electronic properties and solubility.

-

Thiazole-carboxamide: A sulfur-containing heterocycle linked via a carboxamide bridge, enhancing bioavailability and target affinity .

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS Number | 882226-05-3 |

| IUPAC Name | 3-(4-Methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide |

| Molecular Formula | C₂₀H₁₅N₅O₄S |

| Molecular Weight | 421.43 g/mol |

| SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)N+[O-] |

| Key Functional Groups | Pyrazole, Thiazole, Carboxamide, Nitro, Methoxy |

Synthetic Pathways

General Synthesis Strategy

The compound is synthesized via multi-step reactions, typically involving:

-

Pyrazole Core Formation: Cyclocondensation of hydrazines with diketones or β-ketoesters . For example, phenylhydrazine reacts with ethyl acetoacetate to form 1-phenyl-1H-pyrazole derivatives .

-

Thiazole Incorporation: Reaction of pyrazole-carboxylic acid derivatives with thiazole-2-amine using coupling agents like EDCI/HOBt .

-

Functionalization: Introduction of the 4-methoxy-3-nitrophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution.

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclocondensation | Phenylhydrazine, β-ketoester, EtOH, reflux | 75–85% |

| 2 | Carboxylic Acid Activation | SOCl₂, solvent-free, 60°C | 90% |

| 3 | Amide Coupling | Thiazole-2-amine, DMF, EDCI/HOBt | 65–70% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆): Key signals include δ 10.78 ppm (amide NH), 7.88–7.18 ppm (aromatic protons), and 3.86 ppm (methoxy -OCH₃) .

-

¹³C NMR: Peaks at δ 191.10 ppm (ketone C=O), 159.96 ppm (amide C=O), and 145.71 ppm (pyrazole C3) .

High-Resolution Mass Spectrometry (HRMS)

Biological Activity and Mechanisms

Inferred Pharmacological Profiles

While direct assays for this compound are sparse, structurally related pyrazole-thiazole hybrids exhibit:

-

Anticancer Activity: Pyrazole derivatives induce apoptosis in A549 lung cancer cells via caspase-3 activation . For example, compound 3e (a pyrazole-carbohydrazide) showed IC₅₀ = 15.54 μM in MCF-7 cells .

-

Antimicrobial Effects: Thiazole-containing analogs inhibit Escherichia coli and Staphylococcus aureus with MIC values of 8–32 μg/mL .

-

Anti-Inflammatory Action: Pyrazole-carboxamides suppress TNF-α and IL-6 production by 61–93% at 10 μM .

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound Class | Target Activity | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| Pyrazole-carboxamides | Anti-inflammatory | 10 μM (TNF-α) | COX-2 inhibition |

| Thiazole-pyrazoles | Anticancer | 15.54 μM (MCF-7) | Caspase-3 activation |

| Nitrophenyl derivatives | Antibacterial | 16 μg/mL (E. coli) | Cell wall synthesis disruption |

Computational and Molecular Modeling Insights

Docking Studies

Molecular docking simulations of similar compounds reveal:

-

Kinase Inhibition: Pyrazole-thiazole hybrids bind to EGFR tyrosine kinase (PDB: 1M17) with ΔG = −9.2 kcal/mol, forming hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .

-

Antimicrobial Targets: Dihydrofolate reductase (DHFR) inhibition is predicted via π-π stacking with Phe92 and hydrogen bonding with Glu20 .

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume